molecular formula C19H32O4 B1254469 6-Decylubiquinol CAS No. 64845-31-4

6-Decylubiquinol

Cat. No. B1254469
CAS RN: 64845-31-4
M. Wt: 324.5 g/mol
InChI Key: FZPHMACGWIAGFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-decylubiquinol is a member of the class of hydroquinones that is 2,3-dimethoxyhydroquinone in which the hydrogens at positions 5 and 6 have been replaced by a methyl group and a decyl group. It is a member of hydroquinones and a member of methoxybenzenes.

Scientific Research Applications

Mitochondrial Function Assessment

6-Decylubiquinol has been utilized in evaluating mitochondrial functions. A spectrophotometric method developed by Krähenbühl et al. (1994) demonstrated its use as a substrate in assays for complex III activity in mitochondria, tissues, and fibroblasts, revealing its potential in diagnosing complex III deficiency (Krähenbühl et al., 1994). Similarly, Janssen et al. (2007) developed an assay for complex I in mitochondria using 6-Decylubiquinol, highlighting its specificity and sensitivity in complex I activity measurement (Janssen et al., 2007).

Effects on Mitochondrial Respiratory Chain

Decylubiquinol has been shown to impact the mitochondrial respiratory chain. Béni et al. (2008) discovered that decylubiquinol impedes complex I activity in mouse and human tissues, providing insights into its interaction with the respiratory chain (Béni et al., 2008). Telford et al. (2010) reported that decylubiquinone, a ubiquinone analogue, increased mitochondrial function and affected inhibition thresholds of enzyme complexes in synaptosomes (Telford et al., 2010).

Antioxidant Properties

Murad et al. (2007) studied the effects of decylubiquinone supplementation, noting its potential as an antihypertensive, hypolipidemic, and antioxidant agent in oxidative stress-related diseases (Murad et al., 2007). Additionally, Nakayama et al. (1994) highlighted the role of decylubiquinol as an antioxidant against hydrogen peroxide-induced oxidative cell injury in Chinese hamster lung fibroblasts (Nakayama et al., 1994).

Photoreleasable Quinol Substrate

Hansen et al. (2000) synthesized a photoreleasable quinol substrate, involving decylubiquinol, to study the reaction chemistry of respiratory quinol-oxidizing enzymes on a rapid time scale, enhancing understanding of enzyme reactions (Hansen et al., 2000).

Drug Discovery and Mitochondrial Research

In drug discovery and mitochondrial research, decylubiquinol plays a significant role. Pinho et al. (2013) utilized it in a zebrafish model to test mitochondria-targeted drugs, demonstrating its potential in biomedical research (Pinho et al., 2013).

properties

CAS RN

64845-31-4

Product Name

6-Decylubiquinol

Molecular Formula

C19H32O4

Molecular Weight

324.5 g/mol

IUPAC Name

2-decyl-5,6-dimethoxy-3-methylbenzene-1,4-diol

InChI

InChI=1S/C19H32O4/c1-5-6-7-8-9-10-11-12-13-15-14(2)16(20)18(22-3)19(23-4)17(15)21/h20-21H,5-13H2,1-4H3

InChI Key

FZPHMACGWIAGFA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC1=C(C(=C(C(=C1O)OC)OC)O)C

Canonical SMILES

CCCCCCCCCCC1=C(C(=C(C(=C1O)OC)OC)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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